molecular formula C9H10ClNO3 B6341243 Ethyl 5-chloro-2-methoxypyridine-4-carboxylate CAS No. 1214345-87-5

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate

Cat. No. B6341243
CAS RN: 1214345-87-5
M. Wt: 215.63 g/mol
InChI Key: TXZMRHKPWASJIL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is 1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biaryls

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes .

Suzuki-Miyaura Cross-Coupling Reactions

This compound also finds application in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Pharmacologically Promising Compounds

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has found application as substrates for the design of pharmacologically promising compounds, including analogs of the alkaloid cephalotaxine .

Synthesis of Poly-functionalized Quinolines

As a versatile and attractive building block, a synthetic application of the poly-functionalized quinoline in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Synthesis of F18 Substituted Pyridines

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, can also involve Ethyl 5-chloro-2-methoxypyridine-4-carboxylate .

Safety and Hazards

The safety information for Ethyl 5-chloro-2-methoxypyridine-4-carboxylate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 5-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZMRHKPWASJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate

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